molecular formula C10H7ClN2O2 B2975433 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1249600-37-0

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2975433
CAS No.: 1249600-37-0
M. Wt: 222.63
InChI Key: DFAREVWQTCPEIJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-chlorophenyl group and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₀H₇ClN₂O₂ (molecular weight: 222.63 g/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAREVWQTCPEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which is subsequently carboxylated to yield the final product. The reaction conditions often include heating the mixture to around 100-120°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Positional Isomers: Ortho-, Meta-, and Para-Chlorophenyl Derivatives

The position of the chlorine atom on the phenyl ring significantly impacts molecular properties:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid Ortho C₁₀H₇ClN₂O₂ 222.63 Steric hindrance near imidazole; reduced solubility due to planar distortion
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride Meta C₁₀H₈Cl₂N₂O₂ 259.09 Enhanced acidity from HCl salt; meta-substitution may improve electronic delocalization
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid Para C₁₀H₇ClN₂O₂ 222.63 Symmetrical substitution; higher crystallinity and solubility compared to ortho isomer

Key Findings :

  • The ortho isomer exhibits reduced solubility in polar solvents due to steric clashes between the chlorine atom and imidazole ring .
  • The para isomer is widely used in crystallography due to its stability and ease of crystallization (purity up to 99.85% reported) .
  • The meta isomer’s hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Halogen-Substituted Derivatives: Fluoro vs. Chloro

Replacing chlorine with fluorine alters electronic properties:

Compound Halogen Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid F (ortho) C₁₀H₇FN₂O₂ 206.17 Higher electronegativity; increased acidity of carboxylic group
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid F (para) C₁₀H₇FN₂O₂ 206.17 Improved metabolic stability compared to chloro analogs

Key Findings :

  • Fluorine’s electron-withdrawing effect enhances the carboxylic acid’s acidity (pKa ~3.5 for fluoro vs. ~4.2 for chloro analogs) .
  • Fluorinated derivatives show higher resistance to oxidative degradation, making them preferable in drug design .

Di-Substituted and Heterocyclic Analogs

Additional substituents or heterocyclic replacements modulate bioactivity:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid Dichloro C₁₀H₆Cl₂N₂O₂ 257.07 Increased lipophilicity (logP ~2.8); potential antimicrobial applications
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride Pyrimidine C₈H₈Cl₂N₄O₂ 263.08 Dual heterocyclic system; enhanced hydrogen-bonding capacity for kinase inhibition

Key Findings :

  • Dichloro substitution improves membrane permeability but may elevate toxicity risks .
  • Pyrimidine-containing analogs demonstrate higher binding affinity to ATP-binding pockets in kinases .

Biological Activity

1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

This compound features a chlorophenyl group that enhances its biological interactions. The imidazole ring is crucial for its pharmacological properties, allowing it to engage in hydrogen bonding and π-π stacking with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : It has shown potential as an inhibitor of HIV-1 integrase (IN), a critical enzyme in the HIV replication cycle. Studies indicate that certain derivatives can disrupt the interaction between IN and its cellular cofactor LEDGF/p75, achieving over 50% inhibition at concentrations around 100 µM .
  • Antitumor Activity : The imidazole scaffold is associated with anticancer properties. Inhibition of heme oxygenase-1 (HO-1), which is overexpressed in various malignancies, has been proposed as a therapeutic strategy. Compounds similar to this compound have demonstrated micromolar activity against HO-1, suggesting potential for cancer treatment .
  • Antibacterial and Antifungal Properties : Imidazole derivatives are known for their antimicrobial activities. The compound's structural analogs have been tested against various bacteria and fungi, showing significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with key amino acid residues in target proteins. For example, molecular docking studies reveal that it forms hydrogen bonds with critical residues in the active site of HIV-1 integrase, enhancing its inhibitory effects .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50/EC50 (µM)Reference
AntiviralHIV-1 Integrase~100
AntitumorHO-11.03
AntibacterialS. aureus<10
E. coli<10

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various imidazole derivatives, this compound was evaluated for its ability to inhibit HIV-1 integrase activity. The results indicated that the compound achieved significant inhibition rates comparable to established antiviral agents, reinforcing its potential as a therapeutic candidate for HIV treatment .

Case Study 2: Cancer Cell Lines

Another investigation focused on the anticancer properties of imidazole derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value in the low micromolar range, indicating substantial antitumor potential .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted phenylglyoxals with ammonium acetate and carboxylic acid derivatives. Key steps include:

  • Chlorophenyl Imidazole Formation : Reacting 2-chlorophenylglyoxal with urea or thiourea derivatives under acidic conditions (e.g., acetic acid) to form the imidazole core .
  • Carboxylic Acid Functionalization : Oxidation of a methyl or ester group at the 4-position using KMnO₄ or hydrolysis with NaOH/HCl .
  • Optimization : Yields (~60–77%) depend on temperature control (80–100°C) and stoichiometric ratios. For example, 1-(4-chlorophenyl)-5-phenyl derivatives achieve 77% yield under reflux in DMSO .

Example Reaction Conditions :

ReactantsSolventTemperatureYieldReference
2-Chlorophenylglyoxal + UreaAcetic Acid80°C63%
Methyl ester hydrolysisNaOH/HClReflux77%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the imidazole proton (δ ~8.75 ppm, singlet) and carboxylic acid proton (δ ~12.2 ppm, broad). Aromatic protons from the chlorophenyl group appear as doublets (J = 8–10 Hz) .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ observed at m/z 299.0587 for C₁₆H₁₂ClN₂O₂) .
  • XRD : Resolves crystal packing and confirms stereochemistry using software like SHELXL .

Q. How can researchers purify this compound to ≥95% purity?

  • Recrystallization : Use polar aprotic solvents (DMSO or DMF) to dissolve the compound, followed by slow cooling to isolate crystals .
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for intermediates .
  • Acid-Base Extraction : Utilize the compound’s carboxylic acid group for pH-dependent solubility in aqueous NaOH .

Q. What solvents and catalysts are compatible with its synthesis?

  • Solvents : DMSO (for high-temperature reactions), ethanol/water mixtures (hydrolysis), and chloroform (NMR analysis) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for imidazole cyclization; avoid bases that deprotonate the carboxylic acid prematurely .

Q. How does the 2-chlorophenyl substituent influence electronic and steric properties?

  • Electronic Effects : The electron-withdrawing Cl group increases imidazole ring electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric Hindrance : Ortho-substitution on the phenyl ring may restrict rotation, affecting crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How can structural contradictions between XRD data and computational models (DFT) be resolved?

  • Software Tools : Refine XRD data with SHELXL and compare with DFT-optimized geometries (e.g., Gaussian 16). Discrepancies in bond angles >2° suggest lattice strain or solvent effects .
  • Validation : Use ORTEP-III for thermal ellipsoid visualization to identify disordered regions .

Q. What strategies address regioselectivity challenges in synthesizing 1,5-diaryl imidazole derivatives?

  • Directed Metalation : Use Pd-catalyzed cross-coupling to install aryl groups at specific positions .
  • Protecting Groups : Temporarily block the 4-carboxylic acid with methyl esters to prevent unwanted side reactions .

Q. What methodologies are used to study its biological activity and structure-activity relationships (SAR)?

  • In Vitro Assays : Screen against fungal strains (e.g., Candida albicans) using clotrimazole as a positive control .
  • SAR Analysis : Modify the chlorophenyl group (e.g., 2,4-dichloro analogs) and measure changes in MIC (Minimum Inhibitory Concentration) .

Q. How can researchers troubleshoot inconsistent yields or purity across synthetic batches?

  • Parameter Screening : Vary stoichiometry (1:1.2 molar ratio of glyoxal to urea) and monitor reaction progress via TLC .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimerization or oxidation intermediates) .

Q. What are the environmental impacts of this compound, and how can degradation pathways be studied?

  • Degradation Studies : Expose to UV light or soil microbes and analyze metabolites via LC-MS. Key breakdown products may include imidazole and chlorobenzoic acid derivatives .
  • Ecotoxicology : Assess toxicity using Daphnia magna bioassays and model persistence with QSAR tools .

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